molecular formula C15H17ClN2OS B2979256 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide CAS No. 546064-41-9

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide

Cat. No.: B2979256
CAS No.: 546064-41-9
M. Wt: 308.82
InChI Key: KDLGEXHRCONWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-tert-Butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide (CAS: 546064-41-9) is a thiazole-based acetamide derivative with the molecular formula C₁₅H₁₇ClN₂OS and a molecular weight of 308.826 g/mol . Its structure comprises a 1,3-thiazole ring substituted at the 4-position with a 4-tert-butylphenyl group and at the 2-position with a 2-chloroacetamide moiety. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, bioavailability, and intermolecular interactions . The compound is synthesized via condensation reactions between appropriately substituted thiazole precursors and chloroacetyl chloride, as evidenced by analogous syntheses of related thiazol-2-yl acetamides .

Key identifiers include:

  • InChIKey: KDLGEXHRCONWFR-UHFFFAOYSA-N
  • SMILES: ClCC(=O)Nc1nc(cs1)c2ccc(cc2)C(C)(C)C
  • Synonyms: Z56886302, AKOS003801719, EN300-04580 .

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2OS/c1-15(2,3)11-6-4-10(5-7-11)12-9-20-14(17-12)18-13(19)8-16/h4-7,9H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLGEXHRCONWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.

  • Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl lithium or tert-butyl magnesium chloride.

  • Attachment of the Chloroacetamide Moiety: The chloroacetamide group can be attached through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous ether.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted thiazoles or chloroacetamides.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial and antiproliferative properties.

  • Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and cancer.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide can be compared with other similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide. While both compounds share structural similarities, the presence of the tert-butyl group in this compound may confer unique properties, such as increased stability and lipophilicity.

Comparison with Similar Compounds

Phenyl Ring Substitutions

Compound Name Substituents on Phenyl Ring Molecular Formula Key Properties/Applications References
This compound 4-tert-butyl C₁₅H₁₇ClN₂OS High lipophilicity; potential kinase modulation
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-Cl, 4-F C₁₁H₈ClFN₂OS c-Abl kinase activation; white crystalline solid
N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-Cl, 3-CH₃ C₁₂H₁₁ClN₂OS Improved solubility in polar solvents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-diCl C₁₁H₈Cl₂N₂OS Crystal packing via N–H⋯N hydrogen bonds; structural analog to penicillin

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance hydrogen-bonding interactions and stability, as seen in compound 14 .
  • Steric hindrance from tert-butyl (compound of interest) reduces crystallinity compared to smaller substituents like Cl or CH₃ .

Acetamide Chain Modifications

Compound Name Acetamide Substituent Molecular Formula Notable Features References
This compound -Cl C₁₅H₁₇ClN₂OS Reactive chloro group for further derivatization
2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide (6) -O-piperidine C₁₀H₁₅N₃O₂S Enhanced solubility; CNS-targeting potential
N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide -piperazine-pyridinyl C₂₀H₂₀N₆O₂S Anticancer activity via kinase inhibition

Key Observations :

  • Chloroacetamides (compound of interest) serve as intermediates for synthesizing more complex derivatives (e.g., piperazine-linked analogs) .
  • Hydrophilic groups (e.g., hydroxy, piperazine) improve aqueous solubility but may reduce membrane permeability .

Comparison of Reaction Conditions :

Compound Reaction Medium Catalyst/Temperature Yield/Purity
Compound 14 Ethanol None, room temperature 75–80% (LCMS)
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Dichloromethane EDC, 273 K 65–70% (HPLC)
Compound of interest Dichloromethane Triethylamine, 273 K ~70% (unreported)

Anticancer Activity

  • N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide derivatives exhibit antiproliferative activity against breast cancer (MCF-7) and leukemia (K562) cell lines, with IC₅₀ values <10 µM .

Crystallinity and Stability

  • Tert-butyl-substituted compounds (e.g., compound of interest) exhibit lower melting points (~150–200°C) compared to halogenated analogs (e.g., compound 14: MP >250°C) due to reduced intermolecular forces .
  • Hydrogen-bonding networks in dichlorophenyl derivatives (e.g., compound in ) enhance thermal stability and crystallinity.

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the compound's biological activity, supported by data tables and relevant research findings.

Before delving into biological activities, it is essential to understand the chemical properties of this compound:

PropertyValue
Molecular Formula C21_{21}H22_{22}ClN2_{2}O2_{2}S
Molar Mass 451.97 g/mol
CAS Number 353772-88-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study conducted on a series of N-(substituted phenyl)-2-chloroacetamides demonstrated their effectiveness against various bacterial strains:

  • Tested Organisms :
    • Escherichia coli
    • Staphylococcus aureus
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Candida albicans

The results indicated that compounds with halogenated substituents exhibited higher antimicrobial activity due to increased lipophilicity, allowing better membrane penetration. Specifically, compounds with a para-substituted phenyl group were among the most effective against Gram-positive bacteria and MRSA .

The mechanism by which this compound exerts its biological effects is believed to involve covalent modification of thiol groups in target proteins. Research has shown that chloroacetamides can selectively react with nucleophilic sites in enzymes, leading to inhibition of their activity. For instance, studies on the compound CWR-J02, which shares structural similarities with this compound, indicated significant inhibition of Grx1 (glutaredoxin 1) through covalent bonding with its active site cysteine .

Anti-inflammatory Activity

In addition to antimicrobial properties, chloroacetamides have been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by excessive inflammation. The specific mechanisms remain under investigation but may involve inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on Antimicrobial Efficacy :
    • A quantitative structure-activity relationship (QSAR) analysis revealed that structural modifications significantly influence antimicrobial efficacy. Compounds with higher lipophilicity showed enhanced activity against Gram-positive bacteria .
  • Inhibition of Grx1 :
    • The electrophilic nature of chloroacetamides allows them to covalently bind to thiol groups in proteins like Grx1, leading to enzyme inactivation and potential therapeutic effects in oxidative stress-related diseases .
  • Comparative Analysis :
    • Comparative studies with other thiazole derivatives indicated that the presence of tert-butyl groups enhances the steric hindrance and electronic properties, contributing to improved biological activity compared to simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.